2-Fluoro--6-methoxy-4-methylphenylboronic acid
Description
Chemical Identity and Nomenclature
2-Fluoro-6-methoxy-4-methylphenylboronic acid represents a sophisticated example of substituted arylboronic acid chemistry, characterized by its specific substitution pattern on the benzene ring. The compound is officially designated under Chemical Abstracts Service registry number 1451392-08-7, establishing its unique chemical identity within the broader family of organoboron compounds. The molecular formula C8H10BFO3 reflects the presence of eight carbon atoms, ten hydrogen atoms, one boron atom, one fluorine atom, and three oxygen atoms, resulting in a molecular weight of 183.97 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as (2-fluoro-6-methoxy-4-methylphenyl)boronic acid, which systematically describes the positions of each substituent relative to the boronic acid functional group. The numbering system begins with the carbon atom bearing the boronic acid group as position 1, with the fluorine atom occupying position 2, the methyl group at position 4, and the methoxy group at position 6. This precise nomenclature system ensures unambiguous identification and distinguishes this compound from its various isomers that possess different substitution patterns.
The compound features a boronic acid functional group (-B(OH)2) directly attached to the aromatic ring, creating the characteristic organoboron structure that defines this class of molecules. The presence of three distinct substituents on the benzene ring creates a complex electronic environment that influences both the physical properties and chemical reactivity of the molecule. The structural formula can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System code: COC1=CC(C)=CC(F)=C1B(O)O, which provides a linear representation of the molecular connectivity.
Table 1: Physical and Chemical Properties of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
Historical Development in Boronic Acid Chemistry
The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid compound. Frankland's groundbreaking synthesis involved the preparation of ethylboronic acid through a two-stage process, beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, followed by oxidation in air to yield the desired boronic acid. This seminal work established the fundamental principles of organoboron chemistry and laid the foundation for the extensive development of boronic acid derivatives that would follow over the subsequent decades.
The evolution of boronic acid chemistry gained significant momentum with the recognition of these compounds' unique chemical properties, particularly their ability to act as Lewis acids and form reversible covalent complexes with molecules containing vicinal Lewis base donors. The discovery that boronic acids possess a pKa of approximately 9 while forming tetrahedral boronate complexes with a pKa around 7 opened new avenues for their application in molecular recognition and synthetic chemistry. These fundamental properties established boronic acids as valuable tools in organic synthesis, leading to their widespread adoption in cross-coupling reactions and other synthetic methodologies.
The specific development of substituted phenylboronic acids, including fluorinated derivatives like 2-Fluoro-6-methoxy-4-methylphenylboronic acid, represents a more recent advancement in the field. The introduction of fluorine substituents into arylboronic acid structures reflects the growing understanding of how halogen substitution can influence the electronic properties and reactivity of these molecules. The methoxy and methyl substituents present in this particular compound provide additional electronic and steric effects that can be exploited for specific synthetic applications, demonstrating the sophisticated level of molecular design now possible in boronic acid chemistry.
The emergence of the Suzuki-Miyaura reaction in 1979 marked a pivotal moment in boronic acid chemistry, establishing these compounds as essential building blocks for carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction involves the coupling of an organoboron reagent with an organic halide or pseudo-halide in the presence of a base, creating one of the most utilized tools for constructing carbon-carbon bonds in modern organic synthesis. The reaction's success stems from several key advantages, including mild reaction conditions, the ready availability of organoboron reagents, their stability toward water and oxygen, tolerance toward various functional groups, and the low toxicity of starting materials and by-products.
Position within Fluorinated Arylboronic Acid Derivatives
2-Fluoro-6-methoxy-4-methylphenylboronic acid occupies a specialized position within the broader category of fluorinated arylboronic acid derivatives, representing a compound where fluorine substitution is combined with electron-donating groups to create a unique electronic environment. The presence of the fluorine atom at the ortho position relative to the boronic acid group significantly influences the compound's electronic properties, potentially affecting its reactivity and interactions with other molecules. Fluorine's high electronegativity and small atomic radius make it an ideal substituent for fine-tuning the electronic characteristics of arylboronic acids without introducing significant steric hindrance.
The strategic positioning of the methoxy group at the 6-position creates an additional layer of electronic complexity, as methoxy groups are known electron-donating substituents that can participate in resonance interactions with the aromatic system. This electron-donating character contrasts with the electron-withdrawing nature of the fluorine substituent, creating a balanced electronic environment that may enhance the compound's utility in specific synthetic applications. The methoxy group also provides potential for hydrogen bonding interactions and may influence the compound's solubility characteristics in various organic solvents.
The methyl substituent at the 4-position contributes both electronic and steric effects to the overall molecular architecture. As a weakly electron-donating alkyl group, the methyl substituent further modulates the electronic properties of the aromatic ring while introducing minimal steric hindrance. The combination of these three substituents - fluorine, methoxy, and methyl - creates a unique substitution pattern that distinguishes this compound from other members of the fluorinated arylboronic acid family and may confer specific advantages in certain chemical transformations.
Table 2: Comparative Analysis of Related Fluorinated Arylboronic Acid Derivatives
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 1451392-08-7 | C8H10BFO3 | 183.97 | Fluorine at ortho position, methoxy and methyl substituents |
| 2-Fluoro-3-methoxyphenylboronic acid | 352303-67-4 | C7H8BFO3 | 169.95 | Fluorine and methoxy at adjacent positions |
| 4-Fluoro-2-methylphenylboronic acid | 139911-29-8 | C7H8BFO2 | 153.95 | Fluorine at para position to boronic acid |
| 4-Fluoro-2-methoxyphenylboronic acid | 179899-07-1 | C7H8BFO3 | 169.95 | Fluorine and methoxy substituents |
Within the context of synthetic organic chemistry, fluorinated arylboronic acids have gained increasing importance due to their enhanced stability and modified reactivity profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into arylboronic acid structures can improve their performance in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, by influencing the transmetallation step through electronic effects. The specific substitution pattern found in 2-Fluoro-6-methoxy-4-methylphenylboronic acid positions it as a valuable synthetic intermediate for the preparation of complex fluorinated aromatic compounds.
The compound's position within fluorinated arylboronic acid derivatives also reflects broader trends in medicinal chemistry and materials science, where fluorinated aromatic compounds are increasingly valued for their unique properties. The presence of fluorine can enhance metabolic stability, improve membrane permeability, and modulate biological activity, making fluorinated arylboronic acids important building blocks for pharmaceutical development. Additionally, the electronic properties imparted by fluorine substitution make these compounds valuable for the synthesis of advanced materials with specific optical or electronic characteristics.
Properties
IUPAC Name |
(2-fluoro-6-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJMPVDWYFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219048 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-08-7 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Halogenated Phenol Derivatives
A key precursor is 2-bromo-4-fluoro-6-methylphenol, which can be synthesized via selective bromination of 4-fluoro-2-methylphenol in the presence of an organic solvent and water, followed by oxidation.
| Step | Reagents/Conditions | Description | Yield & Purity |
|---|---|---|---|
| Diazotization hydrolysis | 2-methyl-4-fluoroaniline, sulfuric acid aqueous solution, 100°C | Formation of diazonium salt | - |
| Bromination | 4-fluoro-2-methylphenol, bromine (0.54-0.6 equiv), hydrogen peroxide (0.7-0.8 equiv), organic solvent (dichloromethane or chloroform), -10 to 5 °C | Dropwise addition of bromine and hydrogen peroxide, stirring, heat preservation | 94-95% yield, 99.3-99.5% purity (GC) |
This step ensures selective bromination at the 2-position to give 2-bromo-4-fluoro-6-methylphenol with high yield and purity, which is a crucial intermediate for subsequent borylation.
Introduction of Boronic Acid Group
The boronic acid group is typically introduced via transition-metal-catalyzed borylation of the aryl bromide intermediate or via lithiation followed by quenching with a boron electrophile such as trimethyl borate.
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- Lithiation of 2-bromo-4-fluoro-6-methylphenol or related derivatives using n-butyllithium at low temperatures.
- Quenching with trialkyl borates (e.g., trimethyl borate).
- Hydrolysis to yield the free boronic acid.
Palladium-Catalyzed Borylation:
- Using bis(pinacolato)diboron as the boron source.
- Pd catalyst under mild conditions to convert aryl bromide to the corresponding boronic ester.
- Subsequent hydrolysis or deprotection to obtain the boronic acid.
Formation of Pinacol Ester (Protective Step)
The boronic acid is often converted to its pinacol ester to improve stability and handling, especially for storage or further synthetic transformations.
| Parameter | Details |
|---|---|
| Reagents | Pinacol, boronic acid intermediate |
| Conditions | Esterification under mild heating, often in anhydrous solvents |
| Purpose | Protects boronic acid group, enhances solubility and stability |
| Product | 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester |
This intermediate is widely used in Suzuki coupling reactions due to its improved shelf-life and reactivity profile.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The presence of fluorine and methoxy substituents influences regioselectivity during halogenation and borylation steps.
- Use of mild temperatures and controlled addition of bromine and hydrogen peroxide is critical to avoid over-bromination or side reactions.
- Organic solvents such as dichloromethane and chloroform are preferred for bromination due to their ability to dissolve reactants and control reaction exotherms.
- Pinacol ester formation significantly enhances the compound’s stability, facilitating its use in further synthetic applications, especially in medicinal chemistry.
- The boronic acid exhibits reversible complexation with diols, which can be exploited in purification and reaction design.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. Key findings include:
Catalyst Systems
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Pd(OAc)₂ with Biphenylphosphine Ligands : Enables coupling with aryl chlorides at room temperature (RT) in high yields .
-
Pd/Zn Binuclear Complexes : Lewis acid mediation (e.g., ZnBr₂) enhances stability and reactivity, allowing reactions under mild conditions .
Reaction Conditions
Mechanistic Notes
-
The fluorine atom activates the boronic acid toward oxidative addition with Pd⁰ intermediates .
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Steric hindrance from the methyl group may slow transmetallation but improves regioselectivity .
Sequential Coupling Reactions
The compound’s stability allows sequential reactions for synthesizing terphenyl derivatives:
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First Coupling : React with potassium aryltrifluoroborate under Pd catalysis (e.g., 1 mol% Pd(OAc)₂) .
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Second Coupling : Introduce a second aryl halide (e.g., 4-bromobenzonitrile) to form trisubstituted biaryls .
Example Pathway
text2-Fluoro-6-methoxy-4-methylphenylboronic acid + 4-Bromophenyltrifluoroborate → Pd(OAc)₂, K₂CO₃, EtOH/H₂O → Biaryl Intermediate + 4-Bromobenzonitrile → Pd(OAc)₂, K₂CO₃ → Trisubstituted Terphenyl[4]
Substituent Effects on Reactivity
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Fluorine : Enhances electrophilicity of the boron atom, accelerating transmetallation .
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Methoxy Group : Stabilizes Pd intermediates via electron donation, reducing side reactions .
-
Methyl Group : Moderately slows coupling with sterically hindered substrates but prevents homocoupling .
Comparative Reactivity
| Boronic Acid Derivative | Relative Rate (vs. Phenylboronic Acid) |
|---|---|
| 2-Fluoro-6-methoxy-4-methylphenyl | 1.3× |
| 4-Methoxyphenyl | 0.9× |
| 2-Fluorophenyl | 1.5× |
Side Reactions and Stability
-
Protodeboronation : Occurs under strongly acidic conditions (pH < 2), forming the corresponding benzene derivative .
-
Oxidative Degradation : Prolonged exposure to air or moisture leads to boroxine formation, mitigated by anhydrous solvents .
Optimized Storage
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block for Complex Molecules : 2-Fluoro-6-methoxy-4-methylphenylboronic acid is utilized as a key reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds and other functionalized products.
- Fluorescent Probes : It is involved in the synthesis of fluorescent probes for biological imaging applications, leveraging its unique structural features to enhance solubility and stability.
-
Medicinal Chemistry
- Therapeutic Applications : The compound is being investigated for its potential in developing boron-containing drugs with unique pharmacological properties. Its ability to form reversible covalent bonds with diols makes it suitable for designing enzyme inhibitors and receptor modulators.
- Case Study - Insulin Interaction : Research has shown that derivatives of this compound can stabilize insulin through specific binding interactions, suggesting potential applications in diabetes management.
-
Biological Activity
- Antibacterial Properties : Studies indicate that structurally similar boronic acids exhibit significant antibacterial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. This suggests possible applications in developing new antibacterial agents.
- Enzyme Inhibition : The compound’s ability to interact with enzyme active sites can modulate enzymatic activities, making it a candidate for therapeutic interventions in metabolic disorders.
Table 1: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Essential in Suzuki-Miyaura coupling reactions |
| Medicinal Chemistry | Development of boron-containing drugs | Potential insulin sensitizer |
| Biological Activity | Antibacterial agents | Significant activity against E. coli and P. aeruginosa |
| Enzyme Inhibition | Modulating metabolic enzymes | Effective in stabilizing enzyme structures |
Case Studies
-
Enzyme Interaction Study :
A study demonstrated that 2-Fluoro-6-methoxy-4-methylphenylboronic acid could stabilize insulin through binding interactions. Molecular docking studies revealed favorable binding energies, indicating its potential as an insulin sensitizer or stabilizer in diabetic therapies. -
Antibacterial Activity Investigation :
In vitro assays revealed that compounds similar to 2-Fluoro-6-methoxy-4-methylphenylboronic acid exhibited notable antibacterial effects against Gram-negative bacteria. This finding suggests a mechanism involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes critical for bacterial survival.
Mechanism of Action
The primary mechanism of action for 2-Fluoro-6-methoxy-4-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making it an essential component of the reaction mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
The reactivity and applications of boronic acids are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of 2-fluoro-6-methoxy-4-methylphenylboronic acid and its analogs:
Reactivity and Stability
- Steric Effects: The 4-methyl group in the target compound provides steric stabilization, reducing undesired protodeboronation compared to non-methylated analogs like 2-fluoro-6-methoxyphenylboronic acid .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, while methoxy’s electron-donating effect creates regioselectivity in cross-couplings. For example, 2,3-difluoro-6-methoxyphenylboronic acid (similarity score: 0.96) exhibits faster reaction rates due to dual fluorine substitution .
- Solubility : Methyl and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogen-rich analogs like 4-bromo-2-ethyl-1-iodobenzene .
Industrial and Research Utility
- Pharmaceutical Relevance : The methyl group in 2-fluoro-6-methoxy-4-methylphenylboronic acid improves metabolic stability, making it preferable in drug intermediates over derivatives like 2-ethoxy-6-fluoro-4-methylphenylboronic acid (CAS: 2121513-45-7) .
- Availability : Unlike discontinued analogs (e.g., CymitQuimica’s 4-bromo-5-chloro-2-methylphenylboronic acid), the target compound remains commercially accessible through suppliers like Combi-Blocks Inc. .
Biological Activity
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. The compound's unique structural features, including the presence of fluorine and methoxy groups, enhance its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
The molecular formula of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is with a molecular weight of approximately 214.00 g/mol. The compound consists of a boronic acid functional group attached to a fluorinated aromatic ring, which is further substituted with methoxy and methyl groups. This configuration allows for selective interactions with various biomolecules, particularly those containing diols.
Mechanisms of Biological Activity
The biological activity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid primarily arises from its ability to form reversible covalent bonds with diols and other nucleophilic targets. This property is crucial for the development of enzyme inhibitors and receptor modulators. The interactions can modulate enzymatic activities, making it a candidate for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The boronic acid moiety can interact with the active sites of enzymes, particularly those involved in carbohydrate metabolism.
- Receptor Modulation : The compound may influence receptor activity by binding to specific sites, altering signaling pathways.
Research Findings
Recent studies have explored the efficacy of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in various biological contexts:
Case Study: Enzyme Interaction
A study investigated the interaction between boronic acids and insulin, demonstrating that derivatives like 2-Fluoro-6-methoxy-4-methylphenylboronic acid could stabilize insulin structure through specific binding interactions. Molecular docking studies indicated favorable binding energies and conformations that suggest potential use as insulin sensitizers or stabilizers in diabetic therapies .
Antibacterial Activity
Research has also focused on the antibacterial properties of boronic acids. In vitro assays indicated that compounds structurally similar to 2-Fluoro-6-methoxy-4-methylphenylboronic acid exhibited significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. These findings suggest that the compound may disrupt bacterial cell wall synthesis or function through inhibition of essential enzymes .
Comparative Analysis
To better understand the biological activity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a comparison with other similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-5-methylpyridin-3-ylboronic acid | C6H7BFNO2 | Pyridine ring structure |
| 6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid | C9H12BFO4 | Similar structure but different substitution pattern |
| 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | Contains two methoxy groups on the aromatic ring |
The distinct combination of fluorination and methoxymethoxy substitution in 2-Fluoro-6-methoxy-4-methylphenylboronic acid enhances its reactivity compared to other boronic acids, providing unique pathways for biological interactions.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-6-methoxy-4-methylphenylboronic acid?
Methodological Answer: A common method involves palladium-catalyzed cross-coupling reactions. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri-tert-butylphosphine (tBu₃P) in toluene at 60°C for 18 hours, with potassium fluoride as a base . Post-reaction purification includes filtration to remove solids, extraction with tert-butyl methyl ether, and solvent evaporation under reduced pressure. Yields and scalability depend on optimizing stoichiometry and catalyst loading.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., fluorine at position 2, methoxy at 6, methyl at 4) via ¹H and ¹³C NMR.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per HLC data in ) .
- Mass Spectrometry (MS) : Verify molecular weight (M.W. 169.95) and fragmentation patterns .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer: Solubility varies by solvent and prediction model:
- ESOL Model : 3.4 mg/mL in water (0.02 mol/L), classified as "very soluble" .
- SILICOS-IT Model : 3.48 mg/mL, "soluble" .
- Ali Model : 5.03 mg/mL (0.0296 mol/L) . For Suzuki-Miyaura couplings, use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction efficiency.
Advanced Research Questions
Q. How do substituent positions (fluoro, methoxy, methyl) affect reactivity in cross-coupling reactions?
Methodological Answer: The ortho -fluoro group increases electrophilicity of the boron atom, accelerating transmetallation in Suzuki couplings. However, steric hindrance from the para -methyl group may reduce reaction rates. Comparative studies with analogs like 2-Fluoro-4-methylphenylboronic acid ( ) show that methoxy groups at meta positions (e.g., 6-methoxy) improve stability against protodeboronation .
Q. What strategies mitigate protodeboronation under acidic or aqueous conditions?
Methodological Answer:
Q. How is this compound applied in multi-step syntheses of bioactive molecules?
Methodological Answer: It serves as a key intermediate in:
- Pharmaceuticals : Synthesis of fluorinated kinase inhibitors via sequential Suzuki couplings (e.g., coupling with heteroaryl halides) .
- Biochemical Probes : Boronic acids form reversible bonds with diols, enabling carbohydrate-binding studies (e.g., lectin inhibition assays) .
- Materials Science : Incorporation into conjugated polymers for optoelectronic applications, leveraging fluorine’s electron-withdrawing effects .
Data Contradictions and Resolution
- Solubility Discrepancies : ESOL and SILICOS-IT models differ by ~0.3 mg/mL. Validate experimentally via saturation solubility tests in target solvents .
- Reactivity Variability : Substituent effects (e.g., methyl vs. methoxy) may lead to conflicting literature reports. Use DFT calculations to model electronic effects and guide reaction optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
